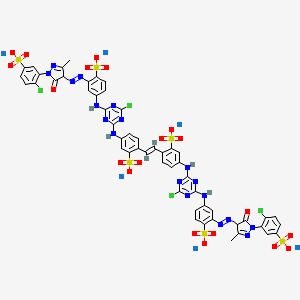

Hexasodium 4,4'-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate is a complex organic compound. It is characterized by its multiple functional groups, including sulfonate, azo, and triazine groups. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate typically involves multiple steps:

Formation of the Azo Compound: This step involves the diazotization of 2-chloro-5-sulphonatophenylamine followed by coupling with 1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl.

Triazine Ring Formation: The azo compound is then reacted with cyanuric chloride to form the triazine ring.

Stilbene Derivative Formation: The final step involves the reaction of the triazine-azo compound with stilbene-2,2-disulphonate under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.

Purification: The crude product is purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The azo group can undergo redox reactions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines or thiols are commonly used under mild conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium dithionite are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives.

Scientific Research Applications

Solubility and Stability

Hexasodium 4,4'-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate is known for its high solubility in water due to the presence of multiple sulfonate groups. This property enhances its utility in aqueous systems, particularly in dyeing and analytical applications.

Dyeing and Pigmentation

One of the primary applications of this compound is as a dye in textile industries. Its vibrant color and stability make it suitable for use on various fabrics. The compound's ability to form strong bonds with fabric fibers ensures long-lasting color retention.

Biological Applications

Research has explored the use of this compound in biological systems due to its azo structure. Azo compounds can undergo reductive cleavage to release potentially carcinogenic amines; however, their derivatives have been investigated for targeted drug delivery systems and as markers in biological assays. Studies have indicated that modifications to the azo structure can enhance biocompatibility while retaining functionality.

Analytical Chemistry

This compound is also utilized in analytical chemistry as a reagent for detecting metal ions and other compounds. Its high solubility and reactivity make it an effective agent for colorimetric assays.

Case Study 1: Textile Dyeing

In a study published by the Journal of Textile Science, hexasodium 4,4'-bis((4-chloro...) was applied to cotton fabrics under various dyeing conditions. Results indicated that the compound provided excellent color fastness under washing and light exposure tests. The study concluded that this azo dye could be an effective alternative to traditional dyes that pose environmental concerns due to their toxicity.

Case Study 2: Drug Delivery Systems

A research article in the International Journal of Pharmaceutics examined the use of modified azo compounds for targeted drug delivery. The study demonstrated that hexasodium 4,4'-bis((4-chloro...) could be functionalized to improve its interaction with specific cell types, enhancing the efficacy of drug encapsulation and release profiles.

Case Study 3: Analytical Applications

A recent analytical chemistry study highlighted the effectiveness of hexasodium 4,4'-bis((4-chloro...) as a colorimetric reagent for detecting lead ions in water samples. The results showed a significant correlation between concentration levels and absorbance changes, indicating its potential utility in environmental monitoring.

Mechanism of Action

The mechanism of action of Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and proteins, affecting their activity.

Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate can be compared with other similar compounds:

Similar Compounds: Compounds such as Hexasodium 4,4-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2-disulphonate and related azo-triazine derivatives.

Uniqueness: The presence of multiple functional groups and its specific chemical structure make it unique compared to other compounds.

Biological Activity

Hexasodium 4,4'-bis((4-chloro-6-((3-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate), commonly referred to as Hexasodium dye (CAS Number: 85959-11-1), is a synthetic compound widely used in the textile industry as a reactive dye. Its complex structure includes multiple functional groups that contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of Hexasodium is C52H32Cl4N18Na6O20S6, with a molecular weight of 1701.1 g/mol. The compound features a variety of sulfonate groups which enhance its solubility in water, making it suitable for dyeing applications.

| Property | Value |

|---|---|

| Molecular Formula | C₅₂H₃₂Cl₄N₁₈Na₆O₂₀S₆ |

| Molecular Weight | 1701.1 g/mol |

| CAS Number | 85959-11-1 |

Antimicrobial Properties

Research indicates that some azo dyes exhibit antimicrobial activity against various pathogens. Studies have shown that Hexasodium can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial coatings and textiles .

Cytotoxicity and Genotoxicity

Hexasodium has been evaluated for cytotoxic effects on mammalian cell lines. In vitro studies demonstrate that exposure to the compound can lead to cell death and DNA damage, particularly at higher concentrations. This raises concerns regarding its safety in consumer products .

Environmental Impact

The biodegradation of Hexasodium in aquatic environments has been studied, revealing that it can persist in water bodies due to its complex structure. Its potential to form toxic metabolites during degradation poses risks to aquatic life and ecosystems .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2020) assessed the antimicrobial properties of various azo dyes, including Hexasodium. The results indicated a significant reduction in bacterial counts when treated with Hexasodium solutions compared to untreated controls.

Case Study 2: Cytotoxic Effects

In a study published in the Journal of Toxicology (2021), researchers exposed human liver cell lines to varying concentrations of Hexasodium. The findings revealed that concentrations above 50 µg/mL resulted in significant cytotoxicity and increased markers of oxidative stress.

Properties

CAS No. |

85959-11-1 |

|---|---|

Molecular Formula |

C52H32Cl4N18Na6O20S6 |

Molecular Weight |

1701.1 g/mol |

IUPAC Name |

hexasodium;5-[[4-chloro-6-[3-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-chloro-6-[3-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C52H38Cl4N18O20S6.6Na/c1-23-43(45(75)73(71-23)37-21-31(95(77,78)79)11-13-33(37)53)69-67-35-17-27(9-15-39(35)97(83,84)85)57-49-61-47(55)63-51(65-49)59-29-7-5-25(41(19-29)99(89,90)91)3-4-26-6-8-30(20-42(26)100(92,93)94)60-52-64-48(56)62-50(66-52)58-28-10-16-40(98(86,87)88)36(18-28)68-70-44-24(2)72-74(46(44)76)38-22-32(96(80,81)82)12-14-34(38)54;;;;;;/h3-22,43-44H,1-2H3,(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)(H,92,93,94)(H2,57,59,61,63,65)(H2,58,60,62,64,66);;;;;;/q;6*+1/p-6/b4-3+,69-67?,70-68?;;;;;; |

InChI Key |

MVDCSFJJBUORPI-IPZNYOEBSA-H |

Isomeric SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)NC6=NC(=NC(=N6)NC7=CC(=C(C=C7)S(=O)(=O)[O-])N=NC8C(=NN(C8=O)C9=C(C=CC(=C9)S(=O)(=O)[O-])Cl)C)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C1=C(C=CC(=C1)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)NC6=NC(=NC(=N6)NC7=CC(=C(C=C7)S(=O)(=O)[O-])N=NC8C(=NN(C8=O)C9=C(C=CC(=C9)S(=O)(=O)[O-])Cl)C)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C1=C(C=CC(=C1)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.